REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[Br:11][C:12]1[CH:21]=[N:20][CH:19]=[CH:18][C:13]=1[C:14](OC)=[O:15]>C(Cl)Cl>[Br:11][C:12]1[CH:21]=[N:20][CH:19]=[CH:18][C:13]=1[CH2:14][OH:15] |f:0.1|
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=O)OC)C=CN=C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched by dropwise addition of saturated aqueous ammonium chloride solution (3 mL)
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Type
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ADDITION
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Details
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The reaction mixture was diluted with ethyl acetate (50 mL)
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Type
|
WASH
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Details
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washed with 1.0M citric acid solution in water (20 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
ADDITION
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Details
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the aqueous layer was neutralized via addition of solid sodium bicarbonate solution
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic portions were dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica, 4 g, ISCO, 0-75% ethyl acetate in heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=CC1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |